molecular formula C13H11N5O9S2 B1675367 Lucifer Yellow CH dilithium salt CAS No. 67769-47-5

Lucifer Yellow CH dilithium salt

Cat. No.: B1675367
CAS No.: 67769-47-5
M. Wt: 445.4 g/mol
InChI Key: OVPVVOAYSGVQSZ-UHFFFAOYSA-N
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Description

Lucifer Yellow CH: is a water-soluble fluorescent dye commonly used in neuroscience research. Its excitation/emission peaks are at 428/536 nm. The compound contains a carbohydrazide (CH) group, allowing it to covalently link to surrounding biomolecules during aldehyde fixation. Researchers favor it for studying neuronal morphology due to its unique properties.

Mechanism of Action

Target of Action

Lucifer Yellow CH (LYCH), also known as Lucifer Yellow carbohydrazide, is a highly fluorescent dye that is primarily used to mark nerve cells . It contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This makes it a valuable tool for studying neuronal morphology and monitoring neuronal branching, regeneration, and gap junction detection .

Mode of Action

The mode of action of LYCH is based on its ability to covalently link to surrounding biomolecules during aldehyde fixation . This is due to the presence of a carbohydrazide (CH) group in its structure . The dye is membrane-impermeable and can enter the vacuole by endocytosis . This property allows it to be used as a biological tracer .

Biochemical Pathways

Its primary use as a tracer dye in neuronal studies suggests that it may interact with pathways related to neuronal branching, regeneration, and gap junction detection .

Pharmacokinetics

It is known that the lithium salt form of lych is commonly used for microinjection because it has higher solubility than the potassium and ammonium salt forms of lych . This suggests that the choice of salt form can impact the bioavailability of LYCH.

Result of Action

The primary result of LYCH action is the marking of nerve cells, allowing for the visualization of neuronal morphology . This includes monitoring neuronal branching, regeneration, and gap junction detection . The dye’s fluorescence under UV light makes it ideal for visualizing living and fixed cells .

Action Environment

The action of LYCH can be influenced by environmental factors. For instance, the dye is known to be sensitive to light, and it is recommended to be stored in a dark, dry environment at 2-8°C to prevent fluorescence quenching . Furthermore, the choice of salt form (lithium, potassium, or ammonium) can be influenced by the specific biological context, as certain ions may interfere with some biological functions .

Biochemical Analysis

Biochemical Properties

Lucifer Yellow CH contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This property makes it a valuable tool for studying the interactions between Lucifer Yellow CH and various enzymes, proteins, and other biomolecules within the cell.

Cellular Effects

Lucifer Yellow CH has been shown to be particularly useful in studying neuronal morphology . The dye’s fluorescence under UV light makes it ideal for visualizing living and fixed cells .

Molecular Mechanism

The unique mechanism of action of Lucifer Yellow CH involves its ability to travel through gap junctions, the specialized intercellular connections that allow direct chemical and electrical communication between cells . This property allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Lucifer Yellow CH fades relatively slowly in blue light, and researchers have been able to photograph the same neuron for several hours . This indicates that Lucifer Yellow CH has a high degree of stability, making it suitable for long-term studies of cellular function in both in vitro and in vivo settings .

Transport and Distribution

Lucifer Yellow CH is taken up into cells by a directly energized process . Its transport and distribution within cells and tissues are influenced by this process, as well as by its interactions with various biomolecules .

Subcellular Localization

Lucifer Yellow CH is primarily localized in the cytoplasm and endosomal vacuoles of cells . Its subcellular localization and the effects on its activity or function are largely determined by its interactions with various cellular structures and biomolecules .

Preparation Methods

Synthetic Routes::

  • Lucifer Yellow CH can be synthesized through various routes, including condensation reactions.
  • One common method involves reacting 4-hydroxybenzaldehyde with hydrazine hydrate to form the intermediate 4-hydroxybenzaldehyde hydrazone .
  • The hydrazone is then further reacted with 4,5-dimethylthiazol-2-yl-2,5-diphenyltetrazolium bromide (MTT) to yield Lucifer Yellow CH.
Industrial Production::
  • Industrial production methods typically involve large-scale synthesis using optimized conditions.
  • These methods ensure high yield and purity, meeting the demands of research and commercial applications.

Chemical Reactions Analysis

Reactions::

  • Lucifer Yellow CH undergoes various reactions, including oxidation, reduction, and substitution.
  • Common reagents include oxidizing agents like sodium hypochlorite and reducing agents like sodium borohydride .
  • Major products formed depend on the specific reaction conditions.

Scientific Research Applications

Neuronal Tracing::

  • Lucifer Yellow CH is widely used for tracing neuronal processes.
  • It helps visualize dendritic arbors, axons, and synaptic connections.
  • Researchers inject it into neurons or apply it to tissue slices for imaging studies.
Other Applications::
  • Beyond neuroscience, Lucifer Yellow CH finds applications in cell biology, medicine, and industry.
  • It assists in studying cell viability, proliferation, and function.

Comparison with Similar Compounds

Properties

CAS No.

67769-47-5

Molecular Formula

C13H11N5O9S2

Molecular Weight

445.4 g/mol

IUPAC Name

6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid

InChI

InChI=1S/C13H11N5O9S2/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27)

InChI Key

OVPVVOAYSGVQSZ-UHFFFAOYSA-N

SMILES

[Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-]

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)O)N)S(=O)(=O)O

Appearance

Solid powder

Key on ui other cas no.

67769-47-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dilithium 6-amino-2-((hydrazinocarbonyl)amino)-2, 3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5,8- disulfonate
lucifer yellow
lucifer yellow CH

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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